1-(4-Chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione
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Overview
Description
1-(4-Chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylaminophenyl group, and a hydroxypyrimidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-chloroacetophenone in the presence of a base such as sodium hydroxide. This reaction proceeds through a condensation mechanism, forming the iminomethyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide
- 4-((4-(Dimethylamino)-2-(triphenylstannyl)phenyl)iminomethyl)benzoic acid
Uniqueness
1-(4-Chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypyrimidine-dione core is particularly noteworthy for its potential interactions with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[[4-(dimethylamino)phenyl]iminomethyl]-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-23(2)14-9-5-13(6-10-14)21-11-16-17(25)22-19(27)24(18(16)26)15-7-3-12(20)4-8-15/h3-11,26H,1-2H3,(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVYVQMDQDVLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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